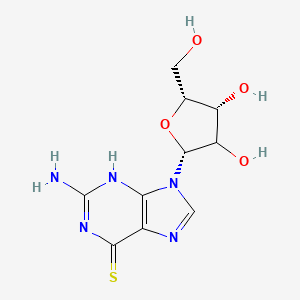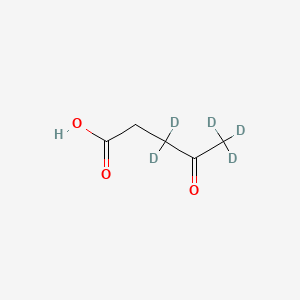
Levulinic-d5 Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levulinic-d5 acid is a deuterated form of levulinic acid, where five hydrogen atoms are replaced with deuterium. This compound is a valuable tool in various scientific research fields due to its unique isotopic properties. Levulinic acid itself is a platform chemical derived from biomass, known for its versatility in producing numerous derivatives with significant industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Levulinic-d5 acid can be synthesized through the hydrolysis of deuterated lignocellulosic biomass. The process involves the use of acid catalysts at elevated temperatures (100–250°C). The deuterated biomass undergoes depolymerization, followed by hydrolysis to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles to those of levulinic acid but utilizes deuterated feedstocks. The process involves the use of Brønsted or Lewis acids as catalysts in either homogeneous or heterogeneous reaction systems. The yield of this compound is highly dependent on the reaction conditions and the type of catalyst used .
Análisis De Reacciones Químicas
Types of Reactions: Levulinic-d5 acid undergoes various chemical reactions, including:
Oxidation: Conversion to succinic acid or other oxidized derivatives.
Reduction: Formation of gamma-valerolactone.
Esterification: Reaction with alcohols to form alkyl levulinates.
Substitution: Formation of aminolevulinic acid through reaction with ammonia
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalyzed by hydrogenation using metal catalysts like palladium or nickel.
Esterification: Requires acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Substitution: Involves the use of ammonia or amines under controlled conditions
Major Products:
Oxidation: Succinic acid, formic acid.
Reduction: Gamma-valerolactone.
Esterification: Alkyl levulinates.
Substitution: Aminolevulinic acid
Aplicaciones Científicas De Investigación
Levulinic-d5 acid is utilized in various scientific research applications due to its isotopic labeling, which allows for detailed mechanistic studies and tracing experiments. Some key applications include:
Chemistry: Used as a precursor for synthesizing deuterated derivatives and studying reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of deuterated solvents and reagents for specialized industrial processes
Mecanismo De Acción
Levulinic-d5 acid exerts its effects through its chemical reactivity, which is similar to that of levulinic acid but with the added benefit of isotopic labeling. The presence of deuterium atoms allows for the tracking of the compound in various chemical and biological processes. The molecular targets and pathways involved include enzymatic reactions in metabolic studies and catalytic processes in chemical synthesis .
Comparación Con Compuestos Similares
Levulinic Acid: The non-deuterated form, widely used as a platform chemical.
Gamma-Valerolactone: A derivative of levulinic acid, used as a biofuel and solvent.
Aminolevulinic Acid: A derivative used in medical applications, particularly in photodynamic therapy
Uniqueness: Levulinic-d5 acid is unique due to its isotopic labeling, which provides distinct advantages in research applications. The deuterium atoms allow for precise tracking and analysis in various studies, making it a valuable tool in fields such as chemistry, biology, and medicine .
Propiedades
Fórmula molecular |
C5H8O3 |
|---|---|
Peso molecular |
121.15 g/mol |
Nombre IUPAC |
3,3,5,5,5-pentadeuterio-4-oxopentanoic acid |
InChI |
InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/i1D3,2D2 |
Clave InChI |
JOOXCMJARBKPKM-ZBJDZAJPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CC(=O)O |
SMILES canónico |
CC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid](/img/structure/B12390634.png)
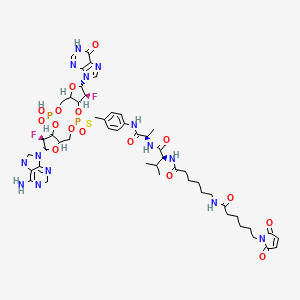

![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12390646.png)


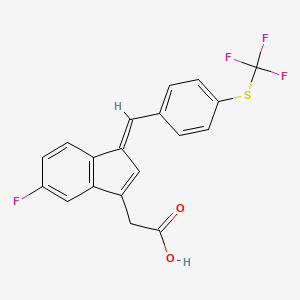


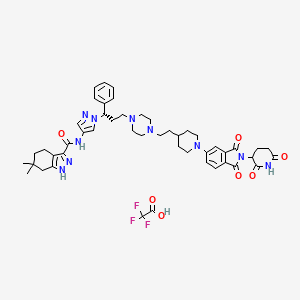
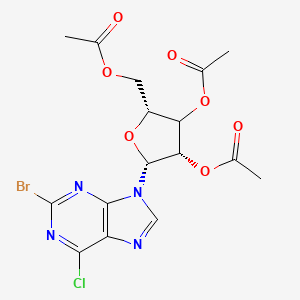
![1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione](/img/structure/B12390696.png)
